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Compound of Interest

Compound Name: Adefovir-d4

Cat. No.: B562677 Get Quote

This guide provides a comprehensive overview of the core physicochemical properties of

Adefovir-d4, a deuterated analog of the antiviral drug Adefovir. The information is intended for

researchers, scientists, and professionals involved in drug development and pharmaceutical

sciences. This document details the chemical identity, physical characteristics, and biological

interactions of Adefovir-d4, supported by experimental protocols and pathway visualizations.

Chemical and Physical Properties
Adefovir-d4 is a stable, isotopically labeled form of Adefovir, an acyclic nucleotide analog of

adenosine monophosphate. The deuterium labeling makes it a valuable tool in pharmacokinetic

studies and as an internal standard for quantitative analysis by mass spectrometry.[1][2] The

fundamental physicochemical properties of Adefovir-d4 are summarized below. It is important

to note that the physicochemical properties of Adefovir-d4 are expected to be very similar to

those of the non-deuterated Adefovir due to the nature of deuterium substitution.
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Property Value Source(s)

Formal Name

P-[[2-(6-amino-9H-purin-9-

yl)ethoxy-1,1,2,2-d4]methyl]-

phosphonic acid

[2]

Synonyms PMEA-d4, GS-0393-d4 [1][2]

Physical Form Solid [2]

Purity
≥99% deuterated forms (d1-

d4)
[2]

Molecular Properties
Property Value Source(s)

Molecular Formula C₈H₈D₄N₅O₄P [2][3]

Molecular Weight 277.21 g/mol [3]

Chemical Structure

Physicochemical Data
The following table includes data for Adefovir and its prodrug, Adefovir Dipivoxil, which provide

insights into the expected properties of Adefovir-d4.
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Parameter Value Compound Source(s)

Melting Point >250 °C Adefovir [4]

pKa
pKa1: 2.0, pKa2: 6.8

(at 25°C)
Adefovir

Aqueous Solubility 19 mg/mL (pH 2.0) Adefovir Dipivoxil [5][6]

0.4 mg/mL (pH 7.2) Adefovir Dipivoxil [5][6]

Organic Solubility Soluble in DMSO Adefovir-d4 [7]

LogP 1.91 Adefovir Dipivoxil [5][6]

Experimental Protocols
This section outlines the general methodologies for determining key physicochemical

parameters such as solubility and pKa, which are critical for the characterization of active

pharmaceutical ingredients (APIs) like Adefovir-d4.

Determination of Aqueous Solubility (Shake-Flask
Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a

compound.
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Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Methodology:

Preparation: An excess amount of Adefovir-d4 is added to a series of vials containing

aqueous buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological

range.[1][8]
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Equilibration: The vials are sealed and agitated in a temperature-controlled environment

(e.g., a shaker bath at 37 ± 1 °C) for a sufficient period (typically 24 to 72 hours) to ensure

equilibrium is reached.[8]

Sample Processing: After equilibration, the suspension is allowed to settle, and the

supernatant is carefully separated from the undissolved solid by centrifugation or filtration.

Quantification: The concentration of Adefovir-d4 in the clear supernatant is determined

using a validated analytical method, such as High-Performance Liquid Chromatography

(HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Data Analysis: The experiment is performed in triplicate for each pH, and the average

solubility is reported.

Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable

compounds.
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Caption: Experimental workflow for pKa determination via potentiometric titration.

Methodology:
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Sample Preparation: A precise amount of Adefovir-d4 is dissolved in a suitable solvent,

typically purified water. If solubility is limited, a co-solvent system (e.g., water-methanol) may

be used, and the aqueous pKa is extrapolated.[10]

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH). The pH of the solution is monitored continuously using a

calibrated pH electrode.[11]

Data Collection: The pH of the solution is recorded after each incremental addition of the

titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The equivalence point(s) are identified from the inflection point(s) of the curve. The

pKa value corresponds to the pH at the half-equivalence point. The titration is typically

repeated multiple times to ensure reproducibility.[10][11]

Mechanism of Action and Biological Pathways
Adefovir is a prodrug that requires intracellular activation to exert its antiviral effect against the

Hepatitis B virus (HBV).

Antiviral Mechanism of Action
Adefovir dipivoxil is the orally administered prodrug, which is rapidly converted to Adefovir.[6] In

the host cell, Adefovir is phosphorylated by cellular kinases to its active form, Adefovir

diphosphate. This active metabolite then competes with the natural substrate, deoxyadenosine

triphosphate (dATP), for incorporation into the elongating viral DNA chain by the HBV DNA

polymerase (a reverse transcriptase).[6][11] Once incorporated, it causes chain termination,

thus halting viral replication.[6]
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Caption: Intracellular activation and mechanism of action of Adefovir.

Renal Clearance Pathway
Adefovir is primarily excreted through the kidneys via a combination of glomerular filtration and

active tubular secretion. The active secretion into the renal proximal tubule cells is mediated by

organic anion transporters (OAT1 and OAT3) on the basolateral membrane. The efflux from

these cells into the urine is controlled by the multidrug resistance-associated protein 4 (MRP4)

on the apical membrane.
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Caption: Renal clearance pathway of Adefovir via tubular secretion.

This technical guide provides a foundational understanding of the physicochemical properties

of Adefovir-d4. The presented data and protocols are essential for its application in research

and development, particularly in areas requiring precise quantification and understanding of its

biological fate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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